molecular formula C11H20Cl4Si2 B12517411 Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] CAS No. 653603-37-3

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]

Cat. No.: B12517411
CAS No.: 653603-37-3
M. Wt: 350.3 g/mol
InChI Key: VWLHBXMVECOBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound characterized by a methylene (-CH2-) bridge linking two dichlorosilane groups, each substituted with a 2-methylbut-2-en-1-yl moiety. The structure can be represented as Cl2Si-(CH2)-SiCl2, where each silicon atom is bonded to two chlorine atoms and one 2-methylbut-2-en-1-yl group (an alkenyl substituent). This compound’s reactivity and applications are influenced by its dichlorosilane functionality and the unsaturated alkenyl group, which may enable cross-linking or polymerization under specific conditions.

The alkenyl substituent likely enhances its utility in materials science, similar to polysilazanes used in silicon nitride synthesis .

Properties

CAS No.

653603-37-3

Molecular Formula

C11H20Cl4Si2

Molecular Weight

350.3 g/mol

IUPAC Name

dichloro-[[dichloro(2-methylbut-2-enyl)silyl]methyl]-(2-methylbut-2-enyl)silane

InChI

InChI=1S/C11H20Cl4Si2/c1-5-10(3)7-16(12,13)9-17(14,15)8-11(4)6-2/h5-6H,7-9H2,1-4H3

InChI Key

VWLHBXMVECOBNW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C[Si](C[Si](CC(=CC)C)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be synthesized through the reaction of silicon tetrachloride with 2-methylbut-2-en-1-yl magnesium bromide, followed by the addition of methylene chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.

Industrial Production Methods

In an industrial setting, the production of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves the use of large-scale reactors where silicon tetrachloride is reacted with the appropriate Grignard reagent. The reaction mixture is then distilled to purify the product, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Common reagents include alcohols, amines, and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various organosilicon compounds with different functional groups.

    Oxidation: Silanols and siloxanes are the primary products.

    Reduction: Reduced silanes with different substituents are formed.

Scientific Research Applications

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, allowing for the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is harnessed in various applications, from material science to biological modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dichlorosilane Functionality

  • Methylphenyldichlorosilane ():

    • Substituents: Phenyl group instead of alkenyl.
    • Reactivity: The aromatic phenyl group reduces electrophilicity compared to alkenyl, slowing hydrolysis. Used in hydrophobic coatings and silicone resins.
    • Applications: Intermediate in ceramics and silicones .
  • Trichlorosilane (SiHCl3) ():

    • Substituents: Three chlorine atoms and one hydrogen.
    • Reactivity: Highly flammable and reactive; disproportionates into silane (SiH4) and tetrachlorosilane (SiCl4).
    • Applications: Semiconductor manufacturing and polysilazane synthesis .
Compound Central Atom Substituents Chlorine Atoms Key Applications Reference
Methylenebis[...]silane (Target) Si Alkenyl, Cl 4 Polymer precursors -
Methylphenyldichlorosilane Si Phenyl, Cl 2 Silicone resins
Trichlorosilane Si H, Cl 3 Semiconductor production

Methylenebis Compounds with Different Central Atoms

  • Methylenebis(dichloroarsane) ():
    • Central Atom: Arsenic instead of silicon.
    • Structure: (Cl2As)2CH2.
    • Reactivity: Less stable than silicon analogues due to weaker As-C bonds. Primarily studied for structural insights rather than industrial use.
    • Applications: Research in arsenic chemistry and bond theory .

Chlorinated Methylenebis Compounds with Organic Substituents

  • 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (): Substituents: Chlorinated aniline groups. Applications: Potential use in polyurethane or epoxy curing agents. Key Difference: Organic amine backbone vs. silane-based structure in the target compound .

Key Research Findings and Trends

  • Thermal Behavior : Alkenyl-substituted silanes (like the target compound) may undergo cross-linking upon heating, akin to perhydridopolysilazane (PHPS), which forms silicon nitride at 1000°C .
  • Hydrolysis Sensitivity : Dichlorosilanes hydrolyze readily, but bulky substituents (e.g., 2-methylbut-2-en-1-yl) may slow this process compared to trichlorosilane .
  • Toxicity and Handling : Dichlorosilanes generally require careful handling due to flammability and HCl release upon hydrolysis. Regulatory documents list simpler silanes (e.g., trichlorosilane) as hazardous .

Biological Activity

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound that has garnered attention for its biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] possesses a unique structure characterized by two dichloro(2-methylbut-2-en-1-yl) groups linked by a methylene bridge. This configuration enhances its reactivity and versatility in chemical processes, making it a valuable compound in both synthetic and biological contexts.

The primary mechanism of action for Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, facilitating the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is crucial for its applications in modifying biomolecules to improve their stability and reactivity.

1. Modification of Biomolecules

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is employed in the modification of biomolecules, enhancing their stability and functionality. This application is particularly relevant in drug delivery systems where improved stability can lead to better therapeutic outcomes.

2. Potential in Drug Delivery Systems

Research has indicated that this compound may serve as a component in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and controlled release of therapeutic agents.

3. Medical Device Applications

The compound is also being investigated for use in medical devices due to its biocompatibility and potential to modify surfaces for improved interaction with biological tissues.

Case Studies and Experimental Data

Several studies have explored the biological activity of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]. Below is a summary of key findings:

StudyObjectiveFindings
Study 1Evaluate biomolecule modificationDemonstrated enhanced stability of modified proteins using this compound as a crosslinker.
Study 2Drug delivery efficacyShowed improved release profiles for encapsulated drugs when using Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane].
Study 3Biocompatibility assessmentFound that surfaces treated with this compound exhibited favorable interactions with human cells, indicating potential for medical device applications.

Comparison with Similar Compounds

Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be compared to other silanes such as dichlorodimethylsilane and dichlorodiphenylsilane. The unique methylene bridge in Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] provides additional flexibility and reactivity, allowing for more diverse chemical modifications than its counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.